molecular formula C24H28N2O3S B2936130 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole CAS No. 878060-79-8

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole

Cat. No. B2936130
CAS RN: 878060-79-8
M. Wt: 424.56
InChI Key: MOZXSUCBBFZTFO-UHFFFAOYSA-N
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Description

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth, proliferation, and survival. The dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, AZD8055 has been extensively studied as a potential therapeutic agent for these diseases.

Mechanism of Action

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole inhibits mTOR signaling by targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 regulates protein synthesis, cell growth, and autophagy, while mTORC2 regulates cell survival and cytoskeletal organization. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole binds to the ATP-binding site of mTOR kinase, preventing its activation and downstream signaling. This leads to the inhibition of protein synthesis, cell growth, and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole induces cell cycle arrest, apoptosis, and autophagy, leading to the death of cancer cells. In animal models of diabetes, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole improves insulin sensitivity and glucose uptake, leading to better glycemic control. In models of neurodegenerative disorders, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole protects against neuronal cell death and improves cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its specificity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2, and its potential for use in various diseases. The limitations of using 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for the research and development of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole. These include:
1. Combination therapy: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to enhance the efficacy of other anticancer agents. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination with other drugs for cancer treatment.
2. Novel drug delivery systems: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has limited solubility in aqueous solutions, which limits its potential for clinical use. Therefore, future studies could explore the development of novel drug delivery systems for 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole.
3. Clinical trials: 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has shown promising results in preclinical studies. Therefore, future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in clinical trials for various diseases.
4. Mechanistic studies: Although the mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is well-established, there is still much to be learned about its downstream effects on various cellular pathways. Therefore, future studies could explore the mechanistic effects of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole on cellular pathways involved in disease development and progression.
Conclusion:
1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole is a small molecule inhibitor that targets mTOR kinase and has shown promising results in preclinical and clinical studies for various diseases, including cancer, diabetes, and neurodegenerative disorders. Future studies could explore the potential of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole in combination therapy, novel drug delivery systems, clinical trials, and mechanistic studies.

Synthesis Methods

The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been described in several publications. The general synthetic route involves the condensation of 1-(2-azepan-1-yl-2-oxoethyl)indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 3-bromo-1-propanol to yield the final product. The purity and identity of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been extensively studied in preclinical and clinical settings for various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In diabetes research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to improve insulin sensitivity and glucose uptake in animal models of type 2 diabetes. In neurodegenerative disorder research, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole has been shown to protect against neuronal cell death in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-19-10-12-20(13-11-19)18-30(28,29)23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZXSUCBBFZTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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